(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups. It contains a benzothiazole ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements), and a benzoyl group (a type of acyl group derived from benzoic acid). The presence of the N,N-dimethylsulfamoyl group suggests that the compound might have some biological activity, as sulfamoyl groups are often found in various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of complex organic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by factors like its molecular structure, polarity, and the presence of functional groups. These properties could include things like melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
GPIIb/IIIa Integrin Antagonists
Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate, a compound with a structure related to (Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, demonstrates significant potential as a fibrinogen receptor antagonist. It exhibits potent human platelet aggregation inhibitory activity and oral availability, suggesting therapeutic potential for antithrombotic treatment, especially in acute phases. The compound's design leverages a trisubstituted beta-amino acid residue for conformational restriction, enhancing its biological activity (Hayashi et al., 1998).
Aldose Reductase Inhibitors
Methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, structurally akin to the chemical of interest, have been synthesized and identified as potent aldose reductase inhibitors. These compounds could serve as novel drugs for treating diabetic complications, highlighting the compound's relevance in the development of treatments for diabetes-related disorders (Sher Ali et al., 2012).
Antimicrobial Activities
Benzothiazole-imino-benzoic acid ligands, related in structural theme to this compound, and their metal complexes exhibit significant antimicrobial activity against human epidemic causing bacterial strains. Such findings underscore the compound's potential utility in developing new antimicrobial agents (Mishra et al., 2019).
Anticancer Agents
Benzothiazole derivatives, including structures resembling the compound , have been identified as promising anticancer agents. The modification of the benzothiazole scaffold with various substituents has been shown to modulate antitumor properties, indicating the compound's potential in cancer treatment research (Derya Osmaniye et al., 2018).
Safety and Hazards
将来の方向性
The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it might be studied further as a potential drug candidate. Alternatively, if it has interesting chemical reactivity, it might be investigated for use in synthetic chemistry .
特性
IUPAC Name |
methyl 2-[2-[4-(dimethylsulfamoyl)benzoyl]imino-6-fluoro-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O5S2/c1-22(2)30(26,27)14-7-4-12(5-8-14)18(25)21-19-23(11-17(24)28-3)15-9-6-13(20)10-16(15)29-19/h4-10H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRGDECXSNQOPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。